molecular formula C9H9BrFN B13040455 (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine

Cat. No.: B13040455
M. Wt: 230.08 g/mol
InChI Key: NZYBLMSIHKTFRG-VIFPVBQESA-N
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Description

(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Bromination: The starting material, 3-fluoroaniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with an appropriate allyl halide to form the prop-2-enylamine group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enylamine group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be investigated for its potential as a ligand for certain receptors or enzymes. Its structural features could make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Compounds with similar structures have been studied for their activity as neurotransmitter analogs or inhibitors of specific enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be elucidated through biochemical assays and structural studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Fluorophenyl)prop-2-enylamine: Lacks the bromine atom, which might affect its reactivity and biological activity.

    (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: The position of the fluorine atom is different, which could influence its chemical properties and interactions.

    (1S)-1-(5-Bromo-3-chlorophenyl)prop-2-enylamine: Substitution of fluorine with chlorine might result in different reactivity and biological effects.

Uniqueness

The presence of both bromine and fluorine atoms in (1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

NZYBLMSIHKTFRG-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC(=C1)Br)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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